Biochemical Selectivity: Jak1-IN-8 vs. First-Generation JAK Inhibitors (Ruxolitinib/Tofacitinib)
Jak1-IN-8 exhibits a significantly more favorable JAK1-to-JAK2 selectivity profile compared to the first-generation JAK1/2 inhibitor ruxolitinib. While ruxolitinib is a potent dual JAK1/2 inhibitor with IC50 values of 3.3 nM and 2.8 nM, respectively , Jak1-IN-8 demonstrates a JAK1 IC50 of <500 nM and a JAK2 IC50 in the 500-1000 nM range . This yields a JAK2/JAK1 selectivity ratio for Jak1-IN-8 that is at least >1, whereas ruxolitinib is effectively non-selective (ratio ~1). Furthermore, Jak1-IN-8 shows minimal activity against JAK3 (IC50 >5000 nM) , contrasting with the pan-JAK inhibitor tofacitinib which potently inhibits JAK1, JAK2, JAK3, and TYK2 [1]. This makes Jak1-IN-8 a superior tool for isolating JAK1-specific signaling pathways.
| Evidence Dimension | Selectivity Ratio (JAK2 IC50 / JAK1 IC50) |
|---|---|
| Target Compound Data | Jak1-IN-8 JAK1 IC50: <500 nM; JAK2 IC50: 500-1000 nM |
| Comparator Or Baseline | Ruxolitinib JAK1 IC50: 3.3 nM; JAK2 IC50: 2.8 nM |
| Quantified Difference | Ruxolitinib JAK2/JAK1 ratio ~0.85 (dual inhibitor); Jak1-IN-8 ratio >1.0 (JAK1 selective). Jak1-IN-8 JAK3 IC50 >5000 nM vs. tofacitinib's pan-JAK activity. |
| Conditions | Biochemical kinase assays; ATP concentrations not specified. |
Why This Matters
Selectivity is the primary driver of functional outcomes; Jak1-IN-8 avoids the confounding JAK2-mediated erythropoietin signaling suppression associated with first-generation inhibitors, leading to cleaner in vitro and in vivo phenotypes.
- [1] Meyer, D. M.; et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J. Inflamm. 2010, 7, 41. View Source
